But-2-enedinitrile

electron affinity cyanocarbon acceptor charge-transfer

But-2-enedinitrile (CAS 764-42-1), systematically named (E)-but-2-enedinitrile and commonly referred to as fumaronitrile, is the trans-isomer of 1,2-dicyanoethylene within the α,β-unsaturated dinitrile class. It exists as a brown crystalline solid (m.p.

Molecular Formula C4H2N2
Molecular Weight 78.07 g/mol
Cat. No. B8808095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBut-2-enedinitrile
Molecular FormulaC4H2N2
Molecular Weight78.07 g/mol
Structural Identifiers
SMILESC(=CC#N)C#N
InChIInChI=1S/C4H2N2/c5-3-1-2-4-6/h1-2H
InChIKeyKYPOHTVBFVELTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





But-2-enedinitrile (Fumaronitrile) Procurement-Grade Identity and Compound-Class Positioning


But-2-enedinitrile (CAS 764-42-1), systematically named (E)-but-2-enedinitrile and commonly referred to as fumaronitrile, is the trans-isomer of 1,2-dicyanoethylene within the α,β-unsaturated dinitrile class. It exists as a brown crystalline solid (m.p. 93–95 °C) with molecular formula C₄H₂N₂ and molecular weight 78.07 g mol⁻¹ [1]. The compound functions as an electron-deficient dienophile in Diels–Alder cycloadditions, an acceptor monomer in free-radical copolymerization, and a ligand precursor in coordination chemistry, owing to the two cyano groups conjugated across the trans-olefin [2].

Why But-2-enedinitrile Cannot Be Casually Swapped with Maleonitrile or Succinonitrile in Research and Industrial Workflows


Among the C₄H₂N₂ dinitrile isomers, the trans (fumaronitrile) and cis (maleonitrile) geometric configurations and the saturated analogue (succinonitrile) are not functionally interchangeable. The trans geometry dictates a distinct electron affinity (1.21 eV vs. 3.16 eV for tetracyanoethylene), controls the stereochemical outcome of cycloadditions, governs the architecture of the resulting polymer backbone, and determines thermal stability (m.p. 93–95 °C vs. 31 °C for maleonitrile) [1]. Substituting maleonitrile for fumaronitrile in a stereospecific Diels–Alder route or in a copolymerization formulation where trans-geometry acceptor units are required will alter product stereochemistry and polymer microstructure, invalidating the synthetic or performance objective [2].

Quantitative Differentiation Evidence for But-2-enedinitrile Relative to Closest Comparators


Electron Affinity Gap Between Fumaronitrile and Tetracyanoethylene Quantifies Acceptor Strength Differentiation

Fumaronitrile (FN) exhibits a gas-phase adiabatic electron affinity (EA) of 1.21 ± 0.02 eV, as determined by direct photoelectron imaging spectroscopy. This value is less than one-half the EA of tetracyanoethylene (TCNE, EA = 3.16 ± 0.02 eV) [1][2]. The quantified difference of approximately 1.95 eV establishes fumaronitrile as a substantially milder electron acceptor than TCNE, which is essential when a moderate acceptor strength is needed to avoid over-reduction or uncontrolled charge-transfer complexation.

electron affinity cyanocarbon acceptor charge-transfer

Radical Yield Under Gamma-Irradiation Distinguishes Fumaronitrile from Malononitrile, Succinonitrile, and Phthalonitrile

Electron spin resonance quantification of radical yields (G_radical nitrile) upon γ-irradiation shows fumaronitrile produces 0.11 radicals per 100 eV, substantially lower than malononitrile (0.64) but an order of magnitude higher than succinonitrile (0.0063) and phthalonitrile (0.012) [1]. This intermediate radical generation efficiency positions fumaronitrile distinctly for radiation-grafting and plasma-polymerization applications relative to both over-reactive and under-reactive nitrile monomers.

radiation chemistry G-value nitrile radical stability

Diels–Alder Activation Enthalpy and Rate with Cyclopentadiene: Fumaronitrile vs. Maleonitrile and Cyanoethylene Series

In Diels–Alder reaction with cyclopentadiene in dioxane at 293 K, fumaronitrile (trans-1,2-(CN)₂) exhibits a rate constant k = 80.6 M⁻¹ s⁻¹ and an estimated activation enthalpy ΔH‡ = 12.8 kcal mol⁻¹, essentially equivalent to its cis-isomer maleonitrile (k = 91.0 M⁻¹ s⁻¹, ΔH‡ = 12.8 kcal mol⁻¹) [1]. However, both dicyanoethylenes react approximately 10⁵-fold faster than unsubstituted ethylene (k = 8.3 × 10⁻⁴ M⁻¹ s⁻¹, ΔH‡ = 22.5 kcal mol⁻¹) and ~5 × 10⁵-fold slower than tetracyanoethylene (k = 4.30 × 10⁷ M⁻¹ s⁻¹, ΔH‡ = 5.0 kcal mol⁻¹). Thus, fumaronitrile occupies an intermediate reactivity window distinct from both the unactivated parent and the fully activated TCNE.

Diels-Alder kinetics cycloaddition activation energy cyanoalkene reactivity

Stereospecific Cycloaddition Yield: Fumaronitrile vs. Dimethyl Fumarate with Anthracenediol

In base-catalyzed cycloaddition with anthracene-9,10-diol, fumaronitrile and maleonitrile both deliver high yields with complete retention of dienophile geometry (trans → trans adduct). By contrast, the ester analogue dimethyl fumarate—also a trans-dienophile—produces the stereospecific cycloadduct in only 35–60% yield, with the balance consumed by competitive reduction to dimethyl succinate [1]. This demonstrates that the dinitrile functionality confers superior resistance to competing reduction pathways compared to the diester analogue.

stereospecific cycloaddition dienophile reduction competition yield comparison

Electrochemical Dimerization Rate Constant: Fumaronitrile Radical Anion vs. Dimethyl Fumarate and Cinnamonitrile

The radical anion generated by one-electron reduction of fumaronitrile undergoes dimerization with a second-order rate constant of ~7 × 10⁵ M⁻¹ s⁻¹ in DMF/TBAI at a platinum electrode. This is approximately 6,400-fold faster than dimethyl fumarate (110 M⁻¹ s⁻¹) and ~800-fold faster than cinnamonitrile (880 M⁻¹ s⁻¹) [1]. The exceptionally fast coupling rate of the fumaronitrile radical anion indicates a high propensity for electrohydrodimerization, relevant to electrosynthetic C–C bond-forming strategies.

electrohydrodimerization radical anion coupling rate constant

Thermal Stability and Isomerization Thermodynamics: Fumaronitrile vs. Maleonitrile

Fumaronitrile (trans) melts at 93–95 °C, whereas maleonitrile (cis) melts at approximately 31 °C [1][2]. The ~62 °C higher melting point reflects stronger crystal packing and greater thermodynamic stability of the trans isomer under ambient conditions. The isomerization of fumaronitrile to maleonitrile requires a strong base (e.g., KOH) in acetonitrile solvent, confirming that fumaronitrile is the thermodynamically more stable geometric isomer and is not prone to spontaneous isomerization during storage or ambient handling [3].

thermal stability geometric isomerization melting point differentiation

Evidence-Backed Application Scenarios for But-2-enedinitrile in Research and Industrial Procurement


Stereospecific Diels–Alder Synthesis Requiring Trans-Adduct Fidelity

When a synthetic scheme demands a trans-fused cycloadduct with complete retention of dienophile geometry, fumaronitrile is the appropriate trans-dicyanoethylene. Unlike dimethyl fumarate, which suffers 40–65% competitive reduction under the same anthracenediol conditions, fumaronitrile delivers near-quantitative yield of the stereospecific adduct [1]. This avoids labor-intensive chromatographic separation of the reduced byproduct and maximizes atom economy in milligram-to-kilogram scale syntheses.

Controlled Radical Generation in Radiation-Grafting and Plasma-Polymerization Processes

Fumaronitrile's G-value of 0.11 radicals per 100 eV positions it as a controlled radical source between the excessively high-yielding malononitrile (G = 0.64) and the nearly inert succinonitrile (G = 0.0063) [2]. For radiation-induced surface grafting of polymer films or plasma deposition of nitrile-containing thin films, fumaronitrile provides sufficient radical flux for efficient grafting while avoiding the uncontrolled radical cascades that degrade film quality when malononitrile is used.

Electrosynthetic Dimerization for C–C Bond Formation

The fumaronitrile radical anion dimerizes with k ≈ 7 × 10⁵ M⁻¹ s⁻¹, a rate 800-fold faster than cinnamonitrile and 6,400-fold faster than dimethyl fumarate [3]. For preparative electrohydrodimerization reactions targeting adiponitrile derivatives via reductive coupling, fumaronitrile offers dramatically higher turnover frequencies and shorter electrolysis times than ester or mononitrile substrates, directly impacting process throughput and energy efficiency.

Moderate-Strength Electron Acceptor for Charge-Transfer and Photoredox Studies

With an electron affinity of 1.21 eV—less than half that of TCNE (3.16 eV) [4]—fumaronitrile serves as a moderate electron acceptor that forms charge-transfer complexes with a broad range of secondary amines without triggering the tricyanovinylation side-reaction characteristic of TCNE–amine systems [5]. This selective complexation behavior makes fumaronitrile preferable for photophysical studies where strong acceptors would induce irreversible chemical transformations.

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